molecular formula C11H14O B1368556 3-(4-Methoxy-3-methylphenyl)-1-propene CAS No. 40793-86-0

3-(4-Methoxy-3-methylphenyl)-1-propene

Cat. No. B1368556
CAS RN: 40793-86-0
M. Wt: 162.23 g/mol
InChI Key: LBZCOWOTAUEBTI-UHFFFAOYSA-N
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Description

“3-(4-Methoxy-3-methylphenyl)-1-propene” is a chemical compound with the linear formula C11H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines . Another study reported the synthesis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one through the cyclization reaction of N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]anthranilic acid with acetic anhydride .


Chemical Reactions Analysis

The α, β-unsaturated carbonyl moiety of β-aroylacrylic acids, which “3-(4-Methoxy-3-methylphenyl)-1-propene” is a type of, is a favorable unit for the addition of different nucleophiles . This usually results in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes with one or more heteroatom .

Scientific Research Applications

Synthesis of α,β-Unsaturated Aldehydes

3-(4-Methoxy-3-methylphenyl)-1-propene, also known as 3-Methoxy-1-phenylthio-1-propene, has been utilized in the synthesis of α,β-unsaturated aldehydes. This process involves the lithiation of the compound and subsequent reaction with alkyl halides, leading to the production of α,β-unsaturated aldehydes in good yields (Wada, Nakamura, Taguchi, & Takei, 1977).

Hydroformylation of Arylalkenes

In the study of hydroformylation, 3-(4-Methoxy-3-methylphenyl)-1-propene was investigated alongside its isomers in the presence of rhodium and platinum catalysts. This study provided insights into the formation of α- and β-substituted formyl regioisomers and demonstrated high chemoselectivities in certain conditions (Kollár, Farkas, & Bâtiu, 1997).

Polymerization Catalysts

The compound has been explored in the development of ultrarigid indenyl-based hafnocene complexes for the polymerization of propene. These complexes demonstrate high isoselectivity and enable the production of high melting, ultrahigh molecular weight isotactic polypropylene (Machat, Lanzinger, Pöthig, & Rieger, 2017).

Analysis of Electronic Structure and Charge Density

The electronic structure and charge density distributions of 3-(4-Methoxy-3-methylphenyl)-1-propene derivatives have been analyzed using AM1-MO treatment. This research provides insights into the geometric parameters and energetics of these compounds (Hameed, 2006).

Growth and Characterization of Organic NLO Crystals

The compound is also significant in the synthesis and characterization of organic nonlinear optical (NLO) materials. Its role in the growth of high-quality crystals with potential applications in photonic devices is of particular interest (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).

Discovery of Cytotoxic Compounds

Research on the leaves of Styrax annamensis led to the isolation of a new propene derivative, closely related to 3-(4-Methoxy-3-methylphenyl)-1-propene, showing potent cytotoxicity against various cancer cell lines (Tra et al., 2021).

Interaction with the Double Bond: An Ab Initio Study

An ab initio study investigated the electronic structure and prototropic rearrangement of molecules like 1-Methoxy-2-propene, providing insights into the acidity of propene and its interaction with various substituents, including methoxy groups (Kobychev, Vitkovskaya, Larionova, & Trofimov, 2002).

Safety And Hazards

The safety data sheet for the related compound “4-Methoxy-3-methylphenylboronic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the synthesis and properties of compounds related to “3-(4-Methoxy-3-methylphenyl)-1-propene”. For instance, a study has explored the behavior of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles . Another study has discovered a compound with a similar structure that regulates hypoxia-driven tumor cell migration .

properties

IUPAC Name

1-methoxy-2-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)9(2)8-10/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZCOWOTAUEBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641134
Record name 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-3-methylphenyl)-1-propene

CAS RN

40793-86-0
Record name 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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